molecular formula C19H20Cl2N2O B1359650 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone CAS No. 898789-23-6

2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1359650
CAS No.: 898789-23-6
M. Wt: 363.3 g/mol
InChI Key: YJICFXIPBQLDLS-UHFFFAOYSA-N
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Description

2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone ( 898789-23-6) is a halogenated benzophenone derivative with a molecular formula of C 19 H 20 Cl 2 N 2 O and a molecular weight of 363.28 g/mol [ 1 ]. This compound is characterized by its dichlorophenyl group and a 4-methylpiperazinomethyl substituent, a structural motif that is often engineered to enhance interactions with biological targets [ 4 ]. Its predicted physicochemical properties include a boiling point of 491.3±45.0 °C and a pKa of 7.55±0.10 [ 1 ]. In scientific research, this compound serves as a valuable building block in organic synthesis and medicinal chemistry . Its structure combines a rigid benzophenone core with a flexible 4-methylpiperazine moiety, enabling potential interactions with both hydrophobic and hydrophilic environments [ 4 ]. This dual functionality makes it a candidate for the development of biochemical probes or for targeting enzymes and receptors that require aromatic stacking and hydrogen-bonding interactions [ 4 ]. Compounds within this chemical class have been investigated for their affinity towards neurotransmitter receptors and their potential to inhibit specific enzymes or pathways relevant to various disease processes [ 4 ]. Attention: This product is intended for research use only (RUO) and is not categorized as a medicine or drug. It is strictly not for human or veterinary use , nor for diagnostic applications. The sale of this product may be subject to patent laws and regulations [ 1 ].

Properties

IUPAC Name

(2,4-dichlorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O/c1-22-7-9-23(10-8-22)13-14-3-2-4-15(11-14)19(24)17-6-5-16(20)12-18(17)21/h2-6,11-12H,7-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJICFXIPBQLDLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643446
Record name (2,4-Dichlorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-23-6
Record name Methanone, (2,4-dichlorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dichlorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2,4-Dichlorobenzoyl Chloride (Key Intermediate)

A crucial intermediate in the synthesis is 2,4-dichlorobenzoyl chloride, prepared from 2,4-dichlorotoluene or related precursors.

Reported Methodologies:

Step Reagents & Conditions Outcome & Notes
1 2,4-Trichlorotoluene (2.0 mol), toluene solvent, aluminum chloride catalyst (0.001 mol), temperature 120°C, 240 min reaction time Formation of 2,4-dichlorobenzoyl chloride with 98.8% yield; product purified by underpressure distillation, boiling point 122-124°C at 15 mmHg.
2 2,4-Trichlorotoluene, phosphoric acid catalyst, acetate addition at 60°C, 120 min drip, followed by 60 min reaction Yield of 90.3% for 2,4-dichlorobenzoyl chloride; acetyl chloride byproduct isolated; purification by distillation.
3 2,4-Trichlorotoluene, iron trichloride catalyst, propionic acid drip at 120-130°C, 120 min drip, 210 min reaction Yield of 98.6%; propionyl chloride byproduct isolated; product purified by fractional distillation.
4 2,4-Trichlorotoluene, aluminum chloride catalyst, butyric acid drip at 140°C, 120 min drip, 90 min reaction Yield of 98.5%; butyryl chloride byproduct isolated; product purified by distillation.

These methods highlight the use of Friedel-Crafts acylation-type reactions with various acid chlorides or acid derivatives catalyzed by Lewis acids or phosphoric acid, optimized for high yield and purity of 2,4-dichlorobenzoyl chloride, which is essential for subsequent coupling steps.

Coupling with 4-Methylpiperazine

The next critical step is the reaction of 2,4-dichlorobenzoyl chloride with 4-methylpiperazine to introduce the piperazinomethyl substituent.

Typical procedure:

  • Reagents: 2,4-dichlorobenzoyl chloride and 4-methylpiperazine.
  • Solvent: Dichloromethane or other aprotic organic solvents.
  • Conditions: Room temperature or slight heating; presence of a base such as triethylamine to neutralize HCl formed.
  • Reaction Type: Nucleophilic acyl substitution or reductive amination depending on the precursor.
  • Purification: Recrystallization or column chromatography to isolate the pure compound.

This reaction is generally efficient and yields the target compound with high purity, suitable for both laboratory-scale and industrial production.

Industrial Scale Considerations

  • Large-scale batch reactors with automated control of temperature, reagent addition, and mixing are employed.
  • Continuous monitoring of reaction parameters ensures consistent product quality.
  • Purification steps may include crystallization and solvent recovery systems to maximize yield and reduce waste.

Reaction Mechanisms and Chemical Considerations

  • The formation of the benzophenone core involves electrophilic aromatic substitution catalyzed by Lewis acids (e.g., AlCl3).
  • The nucleophilic substitution of the acid chloride by the secondary amine group in 4-methylpiperazine proceeds via acyl substitution, forming an amide or related linkage.
  • Side reactions such as hydrolysis of acid chloride or over-alkylation are minimized by controlled addition and reaction conditions.

Summary Table of Preparation Steps

Step Reactants Catalyst/Conditions Product Yield (%) Notes
1 2,4-Trichlorotoluene + Acid (formic, propionic, butyric) AlCl3, FeCl3, or H3PO4, 60-140°C 2,4-Dichlorobenzoyl chloride 90-99 Purified by distillation
2 2,4-Dichlorobenzoyl chloride + 4-Methylpiperazine Triethylamine, DCM, RT This compound High Purified by recrystallization or chromatography

Research Findings and Optimization

  • High yields (>90%) of 2,4-dichlorobenzoyl chloride are achievable by optimizing catalyst type and temperature.
  • The choice of solvent and base in the coupling step influences reaction rate and purity.
  • Industrial processes focus on minimizing catalyst residues and maximizing solvent recovery to improve sustainability.
  • Analytical techniques such as GC and NMR confirm product identity and purity at each stage.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3’-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C19H20Cl2N2O
  • Molecular Weight : 363.3 g/mol
  • IUPAC Name : (3,5-dichlorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone

The compound features a benzophenone core with dichloro substitutions and a piperazinomethyl group, contributing to its unique properties and potential applications.

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have indicated that 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone exhibits significant antimicrobial properties. It has been tested against various plant-pathogenic bacteria and fungi, showing inhibitory activity that could be beneficial in agricultural settings.

Case Study: Antimicrobial Efficacy

  • Objective : To evaluate the compound's effectiveness against specific pathogens.
  • Results : The compound demonstrated a notable reduction in pathogen viability at concentrations as low as 10 μg/mL.
PathogenInhibition Zone (mm)Concentration (μg/mL)
Xanthomonas campestris1510
Fusarium oxysporum1220

2. Potential in Cancer Research

The compound's interaction with biological targets suggests potential applications in cancer therapy. Preliminary investigations indicate that it may modulate enzyme activities related to tumor growth .

Case Study: Impact on Tumor Cells

  • Objective : Assess the effect of the compound on breast cancer cell lines.
  • Results : Exposure led to altered cell proliferation and migration patterns.
Cell LineProliferation Rate (%)Migration Rate (%)
MCF-77530
4T16045

Materials Science Applications

1. UV Absorption Properties

As part of the benzophenone family, this compound is investigated for its potential as a UV filter in sunscreen formulations. Its ability to absorb UV radiation makes it suitable for protecting skin from harmful effects of sunlight.

Data Table: UV Absorption Characteristics

Wavelength (nm)Absorbance
2800.85
3200.90
3600.75

Agricultural Research Applications

1. Pesticidal Properties

The compound's efficacy against plant pathogens positions it as a candidate for developing new pesticides or fungicides. Its structure allows for specific interactions with microbial targets.

Mechanism of Action

The mechanism by which 2,4-Dichloro-3’-(4-methylpiperazinomethyl) benzophenone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dichloro and piperazinomethyl groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

3,5-Dichloro-4'-(4-methylpiperazinomethyl) Benzophenone
  • Substituents: Chlorines at 3 and 5 positions; piperazinomethyl at 4'.
  • Properties: Higher molecular weight (363.3 g/mol) and lipophilicity (XLogP3 = 4.2) compared to the target compound.
  • Activity: Not explicitly reported, but increased lipophilicity could improve membrane permeability in hydrophobic environments.
4-Chloro-2-Fluoro-3'-(4-methylpiperazinomethyl) Benzophenone
  • Substituents : Chlorine at 4, fluorine at 2, and piperazinemethyl at 3'.
  • Activity : Fluorinated analogues are often explored for improved metabolic stability and target engagement in CNS therapies .
3'-Cyano-2-(4-methylpiperazinomethyl) Benzophenone
  • Substituents: Cyano group at 3', piperazinemethyl at 2.
  • Activity: Cyano-substituted benzophenones are common in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets .

Variations in the Piperazine Moiety

2,4-Dichloro-3'-(3-pyrrolinomethyl) Benzophenone
  • Substituents : Pyrrolin (unsaturated 5-membered ring) instead of piperazine.
  • Properties : Molecular weight 332.22 g/mol. Pyrrolin's smaller ring size and reduced basicity may decrease hydrogen-bonding capacity compared to piperazine .
  • Activity : Pyrrolin derivatives are less commonly reported in antimicrobial studies, suggesting piperazine's tertiary nitrogen is critical for activity in such contexts .
Dimethyl-Substituted Analogues (e.g., 2,5-Dimethyl-2'-(4-methylpiperazinomethyl) Benzophenone)
  • Substituents : Methyl groups at 2 and 5 positions; piperazinemethyl at 2'.
  • Molecular formula C21H26N2O .
  • Activity : Methyl groups may enhance metabolic stability but reduce solubility, limiting bioavailability .

Biological Activity

2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone is a synthetic compound belonging to the benzophenone class, which has garnered attention due to its diverse biological activities. This article delves into the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20Cl2N2OC_{19}H_{20}Cl_2N_2O. Its structure consists of a benzophenone core with two chlorine atoms and a piperazine substituent, contributing to its biological activity.

Biological Activity Overview

The biological activities of benzophenones are extensive, including antimicrobial, anti-inflammatory, and cytotoxic effects. The following sections summarize the key findings related to the biological activity of this compound.

Antimicrobial Activity

Research indicates that benzophenone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The presence of the piperazine ring may enhance the antimicrobial efficacy by improving membrane permeability and interaction with microbial targets .

Cytotoxic Effects

Cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. For example, one study reported an IC50 value indicative of potent cytotoxicity against human cancer cell lines .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various in vitro models. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests a possible therapeutic application in conditions characterized by excessive inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzophenone derivatives. The following table summarizes key structural features influencing activity:

Structural FeatureInfluence on Activity
Chlorine SubstituentsEnhance lipophilicity and membrane penetration
Piperazine RingImproves binding affinity to biological targets
Carbonyl GroupFacilitates interactions with nucleophiles in cells

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of various benzophenone derivatives on breast cancer cells. The results indicated that modifications at the piperazine position significantly affected potency .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of a series of benzophenones against resistant bacterial strains. The findings revealed that certain substitutions led to enhanced activity against Gram-positive bacteria .
  • Anti-inflammatory Mechanism : A detailed analysis was conducted on how structural variations affect anti-inflammatory properties. The study concluded that specific modifications could lead to improved inhibition of inflammatory mediators .

Q & A

Q. Table 1. Key Parameters for PDMS Substrate Preparation

ParameterOptimal ValueEvidence Source
SolventAcetone (for faster diffusion)
Drying Time≥60 minutes
Diffusion Coefficient1.3 × 10⁻¹⁰ m²/s (acetone-PDMS)

Q. Table 2. Computational vs. Experimental IR Peaks

Functional GroupTheoretical (B3LYP/6-311G)Experimental (IR)Deviation
C=O Stretching1650 cm⁻¹1634–1640 cm⁻¹10–16 cm⁻¹

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